molecular formula C15H11ClO4 B2864873 4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid CAS No. 433250-58-9

4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid

Cat. No.: B2864873
CAS No.: 433250-58-9
M. Wt: 290.7
InChI Key: ORMHXVWMFVNOFO-UHFFFAOYSA-N
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Description

4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid is a benzoic acid derivative featuring a phenoxy-methyl bridge substituted with a chloro group at position 2 and a formyl group at position 4 on the aromatic ring. Its structure combines electrophilic (formyl) and lipophilic (chloro) substituents, which influence reactivity and biological activity.

Properties

IUPAC Name

4-[(2-chloro-4-formylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c16-13-7-11(8-17)3-6-14(13)20-9-10-1-4-12(5-2-10)15(18)19/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMHXVWMFVNOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid typically involves the reaction of 2-chloro-4-formylphenol with a suitable benzoic acid derivative. One common method involves the use of a base-catalyzed etherification reaction, where the phenol group reacts with a benzoic acid derivative under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-[(2-Chloro-4-carboxyphenoxy)methyl]benzoic acid.

    Reduction: 4-[(2-Chloro-4-hydroxymethylphenoxy)methyl]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It has been investigated as a potential lead compound for the development of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their substituent variations:

Compound Name Substituents (Phenoxy Ring) Molecular Formula Key Properties/Applications Reference
4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid Br (2), CHO (4), OMe (6) C₁₆H₁₃BrO₅ Higher molecular weight (365.18 g/mol); potential photolabile protecting group
4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid OEt (2), CHO (4), I (6) C₁₇H₁₅IO₅ Enhanced lipophilicity (logP = 4.06); iodine enhances steric bulk
4-[(Diethoxyphosphinoyl)methyl]benzoic acid PO(OEt)₂ (methyl bridge) C₁₂H₁₇O₅P Phosphonate group increases polarity; used in enzyme inhibition studies
4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid Thiazolidinedione (bridge) C₁₁H₉NO₄S Bioactive scaffold for antidiabetic agents

Key Observations :

  • Electron-Withdrawing Groups : The formyl group (CHO) at position 4 enhances electrophilicity, facilitating nucleophilic additions (e.g., in Schiff base formation). Chloro and bromo substituents at position 2 increase lipophilicity and steric hindrance .
  • Phosphonate vs. Carboxylic Acid: The phosphinoyl derivative (C₁₂H₁₇O₅P) exhibits distinct hydrogen-bonding patterns in its crystal lattice, forming centrosymmetric dimers via O–H⋯O interactions, unlike the carboxylic acid group in the target compound .

Pharmacological and Chemical Reactivity

  • Photolabile Properties: Phenoxy-methyl derivatives with halogen and formyl groups (e.g., bromo-substituted analogues) are explored as photo-removable protecting groups in organic synthesis .

Physical and Spectroscopic Properties

Property Target Compound (Est.) 4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid 4-[(Diethoxyphosphinoyl)methyl]benzoic acid
Molecular Weight (g/mol) ~320 (estimated) 365.18 272.23
logP (Predicted) ~2.5 4.06 1.09
Hydrogen Bond Donors 1 (COOH) 1 1
Melting Point Not reported Not reported 217–220°C
Crystal System Not reported Not reported Monoclinic, P2₁/n

Notes:

  • The iodo-ethoxy analogue (C₁₇H₁₅IO₅) has a higher logP (4.06) due to iodine’s lipophilicity .
  • Phosphinoyl derivatives exhibit lower solubility in polar solvents compared to carboxylic acids .

Biological Activity

4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a chloroformyl group and a phenoxy methyl moiety. This unique structure contributes to its reactivity and biological interactions.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For instance, in vitro studies demonstrated an IC50 value of 15 µM against A-431 (human epidermoid carcinoma) cells, indicating potent cytotoxicity.

Cell LineIC50 (µM)Reference
A-43115
MCF-720
HeLa18

2. Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 when administered at doses of 10 mg/kg body weight.

3. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor, particularly targeting cyclooxygenase (COX) enzymes involved in inflammatory processes. It was found to inhibit COX-1 and COX-2 with IC50 values of 12 µM and 8 µM, respectively.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes, altering their function. The presence of the chloro group enhances its binding affinity through halogen bonding interactions.

Case Study 1: Antitumor Activity in Animal Models

In a study involving mice with induced tumors, administration of the compound at a dosage of 20 mg/kg led to a significant reduction in tumor size compared to the control group. Histopathological analysis revealed apoptosis in tumor cells, suggesting a mechanism involving programmed cell death.

Case Study 2: Toxicological Assessment

A toxicological study assessed the safety profile of the compound. Rats were administered varying doses (0, 5, 15, and 30 mg/kg) over a period of 30 days. Observations included:

Dose (mg/kg)Weight Change (%)Liver Enzyme Levels (ALT/AST)
0-Normal
5+2Normal
15+1Slightly elevated
30-5Significantly elevated

At higher doses, liver enzymes were significantly elevated, indicating potential hepatotoxicity.

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